molecular formula C15H18ClF3N4O3 B2462640 2-{4-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]piperazino}-1-[4-hydroxydihydro-2(3H)-isoxazolyl]-1-ethanone CAS No. 344276-47-7

2-{4-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]piperazino}-1-[4-hydroxydihydro-2(3H)-isoxazolyl]-1-ethanone

Cat. No.: B2462640
CAS No.: 344276-47-7
M. Wt: 394.78
InChI Key: CXIANJBHJPADFR-UHFFFAOYSA-N
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Description

The compound “2-{4-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]piperazino}-1-[4-hydroxydihydro-2(3H)-isoxazolyl]-1-ethanone” is a complex organic molecule . It has a molecular formula of C15H18ClF3N4O3 and a molecular weight of 394.7766296 .

Scientific Research Applications

Chemistry and Biological Properties

3-Hydroxycoumarin, a compound with similar structural features to the chemical , is a significant bioactive heterocyclic compound. It possesses numerous chemical, photochemical, and biological properties and serves as a precursor molecule in various industries, including pharmaceuticals. Its derivatives, including pyrido[2,3-c]coumarin and chromeno[4,3-e][1,3]oxazine, showcase a range of heterocyclic compounds with notable reactivity and applications in fields such as genetics and pharmacology (Yoda, 2020).

Metabolic Pathways and Clinical Applications

Arylpiperazine derivatives, structurally related to the chemical, are clinically significant, especially in treating depression, psychosis, or anxiety. These compounds undergo extensive metabolism, including N-dealkylation to form 1-aryl-piperazines. These metabolites have a variety of effects related to serotonin receptors and other neurotransmitter receptors, indicating the compound's potential involvement in diverse biological pathways and therapeutic applications (Caccia, 2007).

DPP IV Inhibitors and Antidiabetic Applications

The compound's framework is similar to that of DPP IV inhibitors, which are crucial in treating type 2 diabetes mellitus. DPP IV inhibitors preserve the bioactivity of incretin molecules, promoting insulin secretion. This highlights the compound's potential application in antidiabetic drugs and its significance in pharmaceutical research (Mendieta, Tarragó, & Giralt, 2011).

Heterocyclic Compound Synthesis and Applications

Arylmethylidene derivatives of 3H-furan-2-ones, with a similar heterocyclic structure, are involved in reactions with various nucleophilic agents. These reactions yield a wide array of compounds, indicating the versatility of such structures in synthesizing diverse pharmacologically active molecules (Kamneva, Anis’kova, & Egorova, 2018).

DNA Binding and Drug Design Applications

Compounds like Hoechst 33258, structurally related to the queried chemical, are known for their strong binding to DNA's minor groove, particularly AT-rich sequences. This property is crucial for applications in cell biology, drug design, and understanding the molecular basis of DNA sequence recognition and binding (Issar & Kakkar, 2013).

Mechanism of Action

The mechanism of action of this compound is not specified in the available resources. It’s worth noting that compounds with similar structures are used in the pharmaceutical and agrochemical industries, suggesting potential biological activity .

Properties

IUPAC Name

2-[4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl]-1-(4-hydroxy-1,2-oxazolidin-2-yl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18ClF3N4O3/c16-12-5-10(15(17,18)19)6-20-14(12)22-3-1-21(2-4-22)8-13(25)23-7-11(24)9-26-23/h5-6,11,24H,1-4,7-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CXIANJBHJPADFR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC(=O)N2CC(CO2)O)C3=C(C=C(C=N3)C(F)(F)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18ClF3N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.77 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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